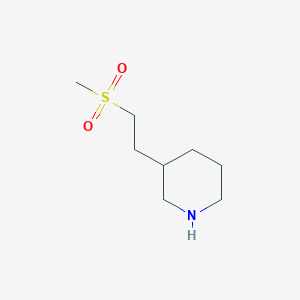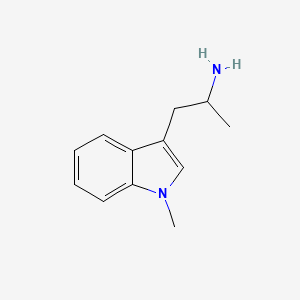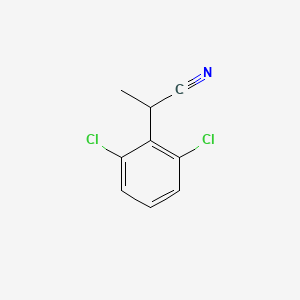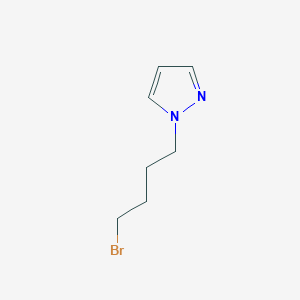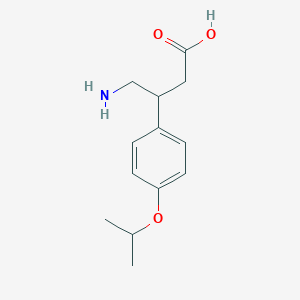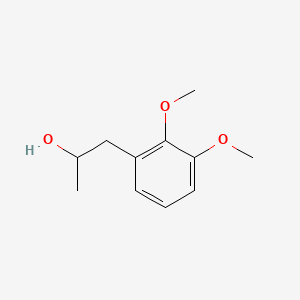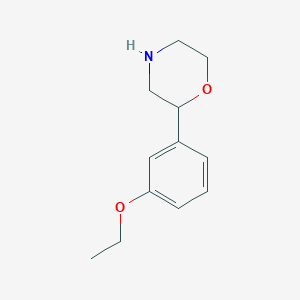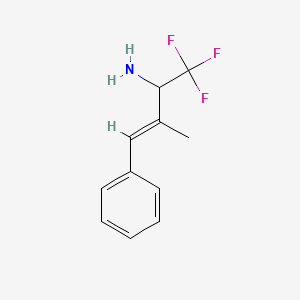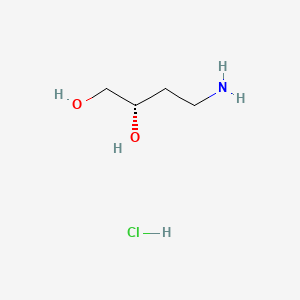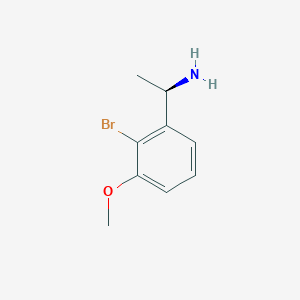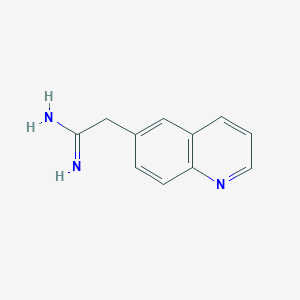
2-(Quinolin-6-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-6-yl)acetimidamide: is a chemical compound that features a quinoline ring structure. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry . The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)acetimidamide typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline derivatives with appropriate reagents to introduce the acetimidamide group. This can be achieved through various classical synthetic protocols such as the Skraup, Doebner-Von Miller, and Friedlander reactions . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of transition metal catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-6-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
2-(Quinolin-6-yl)acetimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. For example, quinoline derivatives are known to inhibit DNA synthesis in parasites, leading to their antiparasitic effects . The compound may also induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage .
Comparison with Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with similar biological activities.
Quinolin-2(1H)-ones: Compounds with a similar quinoline structure but different functional groups, known for their pharmacological properties.
Quinolinyl-pyrazoles: These compounds combine quinoline and pyrazole rings, exhibiting unique biological activities.
Uniqueness: 2-(Quinolin-6-yl)acetimidamide is unique due to its specific functional group (acetimidamide) attached to the quinoline ring. This functionalization can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-quinolin-6-ylethanimidamide |
InChI |
InChI=1S/C11H11N3/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h1-6H,7H2,(H3,12,13) |
InChI Key |
DAXCGTZMOWMCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=N)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
